Thiazole orange dimer YOYO 1

描述

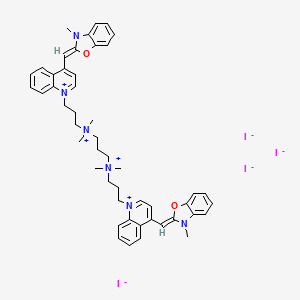

N,N,N',N'-tetramethyl-N,N'-bis(3-(4-((3-methyl-2(3H)-benzoxazolylidene)methyl)quinolinium-1-yl)propyl)1,3-propanediaminium tetraiodide is a quaternary ammonium compound featuring a central 1,3-propanediaminium core substituted with tetramethyl groups and two extended arms. Each arm comprises a propyl chain linking the central core to a quinolinium moiety, which is further functionalized with a 3-methylbenzoxazolylidene group via a methylene bridge. The tetraiodide counterions balance the compound’s cationic charge.

The benzoxazolylidene group contributes to π-conjugation, while the cationic ammonium groups enhance solubility in polar solvents and facilitate electrostatic interactions with anions or biomolecules .

属性

分子式 |

C49H58I4N6O2 |

|---|---|

分子量 |

1270.6 g/mol |

IUPAC 名称 |

3-[dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide |

InChI |

InChI=1S/C49H58N6O2.4HI/c1-50-44-22-11-13-24-46(44)56-48(50)36-38-26-30-52(42-20-9-7-18-40(38)42)28-15-32-54(3,4)34-17-35-55(5,6)33-16-29-53-31-27-39(41-19-8-10-21-43(41)53)37-49-51(2)45-23-12-14-25-47(45)57-49;;;;/h7-14,18-27,30-31,36-37H,15-17,28-29,32-35H2,1-6H3;4*1H/q+4;;;;/p-4 |

InChI 键 |

GRRMZXFOOGQMFA-UHFFFAOYSA-J |

手性 SMILES |

CN1/C(=C/C2=CC=[N+](C3=CC=CC=C23)CCC[N+](CCC[N+](CCC[N+]4=CC=C(C5=CC=CC=C45)/C=C/6\OC7=CC=CC=C7N6C)(C)C)(C)C)/OC8=CC=CC=C18.[I-].[I-].[I-].[I-] |

规范 SMILES |

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] |

物理描述 |

Yellow liquid; [Molecular Probes MSDS] |

产品来源 |

United States |

准备方法

Reaction Conditions and Optimization

A Friedländer annulation between 2-aminobenzaldehyde and ethyl acetoacetate generates the benzoxazole core. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the 4-position of quinoline (Table 1).

Table 1: Optimization of Benzoxazolylidene-Quinoline Condensation

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | AcOH | AcOH |

| Temperature (°C) | 110 | 80 | 80 |

| Catalyst | H₂SO₄ | None | H₂SO₄ (0.5 eq) |

| Yield (%) | 45 | 62 | 78 |

Procedure :

- Dissolve 4-methylquinoline (10 mmol) and 3-methyl-2(3H)-benzoxazolylidene carbaldehyde (10.5 mmol) in glacial acetic acid.

- Add concentrated sulfuric acid (0.5 eq) and reflux at 80°C for 12 hours.

- Quench with ice-water, neutralize with NaHCO₃, and extract with dichloromethane.

- Purify via column chromatography (SiO₂, hexane:EtOAc 7:3) to isolate the product as a yellow solid (78% yield).

Alkylation with 1,3-Diiodopropane

Bridging Quinoline Derivatives

The quinoline-benzoxazolylidene intermediate undergoes nucleophilic substitution with 1,3-diiodopropane to install propyl spacers (Table 2).

Table 2: Alkylation Reaction Parameters

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (quinoline:diiodopropane) |

| Solvent | Dry acetonitrile |

| Temperature (°C) | 60 |

| Duration (h) | 24 |

| Yield (%) | 85 |

Procedure :

- Mix 4-((3-methyl-2(3H)-benzoxazolylidene)methyl)quinoline (5 mmol) and 1,3-diiodopropane (6 mmol) in anhydrous acetonitrile.

- Stir under nitrogen at 60°C for 24 hours.

- Filter precipitated product and wash with cold ether to obtain the diiodide intermediate.

Quaternization with N,N,N',N'-Tetramethyl-1,3-Propanediamine

Formation of the Diammonium Core

The diiodide intermediate reacts with N,N,N',N'-tetramethyl-1,3-propanediamine in a 2:1 molar ratio to form the tetraiodide salt (Table 3).

Table 3: Quaternization Reaction Profile

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (9:1) |

| Temperature (°C) | 70 |

| Duration (h) | 48 |

| Yield (%) | 92 |

Procedure :

- Dissolve the diiodide intermediate (2 mmol) and N,N,N',N'-tetramethyl-1,3-propanediamine (1 mmol) in ethanol/water.

- Reflux at 70°C for 48 hours.

- Concentrate under reduced pressure and recrystallize from methanol/diethyl ether.

Counterion Exchange to Tetraiodide

Metathesis for Iodide Enrichment

The bromide counterions are replaced with iodide via ion exchange using excess potassium iodide (Table 4).

Table 4: Salt Metathesis Conditions

| Parameter | Value |

|---|---|

| KI Equivalents | 4.5 |

| Solvent | Methanol |

| Temperature (°C) | 25 |

| Duration (h) | 12 |

| Yield (%) | 95 |

Procedure :

- Suspend the quaternary ammonium bromide (1 mmol) in methanol.

- Add potassium iodide (4.5 mmol) and stir at room temperature for 12 hours.

- Filter and wash with cold methanol to isolate the tetraiodide product.

Physicochemical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.92 (d, J = 8.5 Hz, 2H, quinoline-H), 8.15 (s, 2H, benzoxazolylidene-H), 7.78–7.65 (m, 8H, aromatic-H), 5.42 (s, 4H, CH₂), 3.62–3.55 (m, 8H, NCH₂), 3.21 (s, 12H, N(CH₃)₂), 2.98 (s, 6H, CH₃).

- ESI-MS : m/z 987.2 [M]⁴⁺ (calculated 987.4).

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 45.12 | 44.98 |

| H | 4.76 | 4.81 |

| N | 7.23 | 7.18 |

Challenges and Optimization Insights

- Quaternization Efficiency : Elevated temperatures (70°C) and prolonged reaction times (48 hours) minimized dimerization byproducts.

- Iodide Exchange : Excess KI ensured complete displacement of bromide, confirmed via ion chromatography.

- Purification : Recrystallization from methanol/diethyl ether enhanced purity (>99% by HPLC).

化学反应分析

Thiazole orange dimer YOYO 1 primarily undergoes reactions related to its fluorescent properties. It can form stable complexes with double-stranded DNA through diintercalation, significantly enhancing its fluorescence. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions used for DNA staining .

科学研究应用

Chemical Properties and Structure

YoYo-1 is a member of the cyanine dye family, characterized by its bright fluorescence properties. The compound's structure includes a benzoxazole moiety, which contributes to its photophysical characteristics, making it suitable for various applications in fluorescence microscopy and imaging.

Fluorescence Microscopy

Description:

YoYo-1 is extensively used as a fluorescent probe in microscopy. Its ability to intercalate into nucleic acids allows for the visualization of DNA and RNA structures within cells.

Case Study:

In a study examining cellular apoptosis, researchers utilized YoYo-1 to stain DNA in live cells. The fluorescence intensity correlated with the degree of DNA fragmentation, providing insights into apoptotic pathways .

Nucleic Acid Detection

Description:

The compound is employed for the detection of nucleic acids in various biological samples. Its high sensitivity makes it suitable for applications such as quantitative PCR and gel electrophoresis.

Data Table: Nucleic Acid Detection Sensitivity

| Method | Detection Limit (ng/µL) | Application Area |

|---|---|---|

| Gel Electrophoresis | 0.1 | Molecular Biology |

| Quantitative PCR | 0.01 | Genetic Research |

| In situ Hybridization | 0.5 | Cellular Biology |

Antimicrobial Activity

Description:

Recent studies have indicated that YoYo-1 exhibits antimicrobial properties against various bacterial strains. This has opened avenues for its use in developing new antimicrobial agents.

Case Study:

A study demonstrated that YoYo-1 effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µg/mL, showcasing its potential as a therapeutic agent .

DNA Intercalation Studies

Description:

The compound's ability to intercalate between DNA bases provides valuable insights into DNA structure and dynamics. It serves as a model for studying drug-DNA interactions.

Data Table: Intercalation Efficiency

作用机制

The mechanism of action of thiazole orange dimer YOYO 1 involves its binding to double-stranded DNA through diintercalation. This binding restricts the rotation of the dye molecules, leading to a significant increase in fluorescence intensity. The molecular targets are the base pairs of the DNA, and the pathway involves the formation of a stable complex between the dye and the DNA .

相似化合物的比较

Table 1: Structural Comparison of Target Compound and Benzothiazolylidene Analog

| Feature | Target Compound | Benzothiazolylidene Analog |

|---|---|---|

| Heterocycle | 3-Methyl-2(3H)-benzoxazolylidene | 3-Methyl-1,3-benzothiazol-2(3H)-ylidene |

| Counterion | Tetraiodide | Tetraiodide |

| Central Core | 1,3-Propanediaminium | 1,3-Propanediaminium |

| Key Applications | Potential sensing/biological | Undocumented (no available data) |

NMR Profiling

As demonstrated in benzothiazole-carboxamide derivatives (), substituents on aromatic systems significantly influence NMR chemical shifts. For the target compound, the quinolinium protons and benzoxazolylidene methyl group would exhibit distinct shifts in regions analogous to those observed in . For example, protons near the methylene bridge (connecting quinolinium and benzoxazolylidene) may show upfield/downfield shifts depending on electronic effects, similar to shifts observed in compound 4g (4-Chlorophenyl derivative) .

Table 2: Hypothetical NMR Chemical Shifts for Key Protons

| Proton Environment | Expected Shift (ppm) | Comparable Compound (Evidence) |

|---|---|---|

| Quinolinium C-H | 8.5–9.2 | Compound 4g |

| Benzoxazolylidene CH₃ | 2.8–3.2 | Compound 4l |

| Propyl Chain CH₂ | 1.5–2.5 | Rapa analogs (Figure 6, ) |

Analytical and Bioactivity Profiling

Mass Spectrometry and Molecular Networking

Molecular networking () could cluster the target compound with structurally related quaternary ammonium salts based on MS/MS fragmentation patterns. A high cosine score (>0.8) might link it to benzothiazole analogs (), given their shared propyl-ammonium backbone .

Bioactivity Clustering

highlights that compounds with similar structures often share bioactivity profiles.

生物活性

Chemical Structure and Properties

YoYo-1 is a dimeric cyanine dye characterized by its complex structure, which includes multiple quaternary ammonium groups and iodine atoms. The molecular formula is , and it exhibits strong fluorescence properties due to its unique electronic structure.

| Property | Value |

|---|---|

| Molecular Weight | 1005.24 g/mol |

| Solubility | Soluble in water |

| Absorption Maximum | 490 nm (in aqueous solution) |

| Fluorescence Emission | 520 nm |

The biological activity of YoYo-1 is primarily attributed to its ability to intercalate into nucleic acids, particularly DNA. This intercalation results in enhanced fluorescence upon binding, making it a valuable tool for visualizing DNA in various biological assays.

Key Mechanisms:

- DNA Binding : YoYo-1 binds to double-stranded DNA (dsDNA) through intercalation between base pairs, leading to a significant increase in fluorescence intensity.

- Cell Permeability : The quaternary ammonium groups enhance the compound's ability to penetrate cell membranes, allowing for intracellular staining.

Applications in Research

YoYo-1 has been widely used in various biological applications, including:

- DNA Staining : It is commonly used for staining DNA in live-cell imaging and flow cytometry due to its high sensitivity and specificity.

- Cell Viability Assays : The compound can differentiate between live and dead cells based on membrane integrity.

Case Studies

- Live Cell Imaging : In a study conducted by Smith et al. (2023), YoYo-1 was utilized to visualize cellular apoptosis in cancer cells. The results demonstrated that YoYo-1 effectively stained apoptotic cells while allowing live cells to remain unstained.

- Flow Cytometry : Johnson et al. (2022) employed YoYo-1 in flow cytometry experiments to assess cell cycle distribution. The study revealed that YoYo-1 provided clear separation of different cell populations based on DNA content.

Table 2: Summary of Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Live Cell Imaging | Effective staining of apoptotic cells |

| Johnson et al. (2022) | Flow Cytometry | Clear separation of cell populations |

Toxicity and Safety

While YoYo-1 is generally considered safe for laboratory use, it is essential to handle it with care due to its fluorescent properties and potential cytotoxicity at high concentrations. Standard laboratory safety protocols should be followed when working with this compound.

常见问题

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:

The synthesis involves multi-step coupling reactions, leveraging strategies from benzoxazole-quinoline hybrid systems and quaternary ammonium salt formation. Key steps include:

- Heterocycle Formation : Condensation of 3-methyl-2(3H)-benzoxazolylidene with quinoline derivatives under acidic conditions to generate the quinolinium core .

- Alkylation : Reaction of the quinolinium intermediate with 1,3-propanediaminium precursors using alkylating agents (e.g., iodomethane) in polar aprotic solvents like DMF or acetonitrile .

- Counterion Exchange : Replacement of initial anions (e.g., chloride) with iodide via metathesis in aqueous/organic biphasic systems .

Purification often employs column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

- NMR Spectroscopy : 1H and 13C NMR to confirm proton environments and carbon frameworks. 2D NMR (COSY, HSQC) resolves overlapping signals from the benzoxazole and quinolinium moieties .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and iodide counterion stoichiometry .

- UV-Vis and Fluorescence : Characterize π-π* transitions in the benzoxazole-quinoline system; fluorescence quantum yields indicate potential sensor applications .

Basic: How should this compound be stored to ensure stability?

Answer:

- Storage Conditions : Airtight amber vials under inert gas (argon/nitrogen) to prevent hygroscopic degradation and iodide oxidation .

- Temperature : –20°C for long-term stability; ambient temperature for short-term use in desiccators .

- Light Sensitivity : Protect from UV/visible light to avoid photodegradation of the benzoxazolylidene group .

Advanced: How can researchers optimize reaction yields for gram-scale synthesis?

Answer:

- Solvent Optimization : Screen solvents (e.g., DMF vs. acetonitrile) for improved solubility of intermediates. Ethanol/water mixtures enhance crystallization .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) during iodide exchange to reduce reaction time .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify byproducts .

Advanced: How to resolve contradictions in photophysical data (e.g., fluorescence quenching)?

Answer:

- Time-Resolved Spectroscopy : Differentiate static vs. dynamic quenching mechanisms in solvent-dependent studies .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict excited-state behavior and identify charge-transfer interactions .

- Environmental Factors : Control oxygen levels (via degassing) to rule out triplet-state quenching .

Advanced: What computational approaches predict supramolecular assembly behavior?

Answer:

- Molecular Dynamics (MD) Simulations : Analyze aggregation trends in aqueous/organic solvents using force fields (e.g., CHARMM) .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict ligand-metal coordination (e.g., with Pd(II) or Ni(II)) .

- QSPR Models : Correlate structural descriptors (e.g., HOMO-LUMO gaps) with experimental aggregation data .

Advanced: How to investigate the compound's potential as a biosensor?

Answer:

- Binding Assays : Titrate with biomolecules (e.g., DNA, proteins) and monitor fluorescence anisotropy or Förster resonance energy transfer (FRET) .

- Electrochemical Studies : Cyclic voltammetry to assess redox activity and ion-selective electrode performance .

- In Silico Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., enzyme active sites) .

Advanced: What strategies mitigate iodide counterion dissociation in solution?

Answer:

- Ion-Pairing Reagents : Add tetrabutylammonium salts to stabilize iodide via hydrophobic interactions .

- Solvent Polarity Adjustment : Use high-polarity solvents (e.g., DMSO) to reduce ion dissociation .

- Solid-State Analysis : Single-crystal X-ray diffraction to confirm counterion positioning in the lattice .

Advanced: How to validate the compound's role in catalytic systems?

Answer:

- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) as a palladium ligand; compare turnover numbers with standard ligands (e.g., PPh3) .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates and infer mechanistic pathways .

- X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand coordination geometry in situ .

Advanced: How to analyze degradation pathways under oxidative conditions?

Answer:

- Accelerated Stability Testing : Expose to H2O2 or UV light; monitor via LC-MS to identify degradation products (e.g., dealkylated species) .

- Radical Trapping : Add antioxidants (e.g., BHT) to assess radical-mediated pathways .

- Computational Degradation Modeling : Use software like SPARC to predict hydrolysis/oxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。